molecular formula C18H25NO4 B5669943 ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate

ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate

Cat. No. B5669943
M. Wt: 319.4 g/mol
InChI Key: MMMQYCIFEPBLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate, also known as compound 1, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate 1 is not fully understood, but it is believed to work through the inhibition of the inflammatory response and the modulation of neurotransmitter signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. It has also been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and to increase antioxidant enzyme activity. It has also been found to improve cognitive function and to protect against neuronal damage. In addition, it has been shown to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate 1 in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one limitation is the complexity of its synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate 1 and to optimize its synthesis method for large-scale production.

Synthesis Methods

Compound 1 can be synthesized through a multistep process involving the reaction of cyclohexanone with benzylamine, followed by the addition of 4-hydroxybenzaldehyde, and then the esterification of the resulting product with ethyl oxalylate. The final product is obtained through a hydrolysis reaction.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 3-[[1-[(4-hydroxyphenyl)methyl]cyclohexyl]amino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-17(22)12-16(21)19-18(10-4-3-5-11-18)13-14-6-8-15(20)9-7-14/h6-9,20H,2-5,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMQYCIFEPBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.